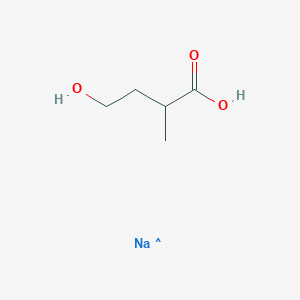

CID 87072305

Description

CID 87072305 is a unique compound registered in PubChem, a critical database for chemical information. Compounds in PubChem are often compared based on molecular properties, bioactivity, synthetic pathways, and physicochemical parameters. For instance, brominated aromatic compounds (e.g., CAS 7254-19-5, CID 252137) and heterocyclic derivatives (e.g., CAS 1254115-23-5, CID 57416287) serve as relevant analogs for such comparisons .

Properties

InChI |

InChI=1S/C5H10O3.Na/c1-4(2-3-6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTUYRUYMWGLOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)C(=O)O.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107975-82-6 | |

| Record name | Butanoic acid, 4-hydroxy-2-methyl-, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107975-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 87072305 would likely involve scaling up the laboratory synthesis procedures. This could include the use of large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. Safety protocols and environmental considerations are also crucial in industrial settings to manage hazardous chemicals and waste products.

Chemical Reactions Analysis

Types of Reactions

CID 87072305 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of CID 87072305 include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

CID 87072305 has several scientific research applications across different fields:

Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Industry: Uses in the production of specialty chemicals, materials science, and catalysis.

Mechanism of Action

The mechanism of action of CID 87072305 involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways would depend on the specific context of its use, such as in biological or medicinal applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes hypothetical comparisons between CID 87072305 and structurally or functionally similar compounds, based on parameters outlined in the evidence. These include molecular weight, solubility, synthetic methods, and bioactivity, adhering to reporting standards for chemical data .

Key Findings:

Structural Similarity : CID 87072305 may share functional groups (e.g., bromine, aromatic rings) with CID 252137, influencing reactivity and bioactivity .

Synthetic Complexity : CID 53216313 requires palladium catalysts for synthesis, suggesting higher synthetic complexity compared to CID 57416287 .

Bioavailability : CID 57416287 exhibits high solubility (86.7 mg/ml), correlating with its bioavailability score of 0.55 . In contrast, CID 252137’s low solubility (0.052 mg/ml) may limit its pharmacological utility .

Methodological Considerations

- Data Presentation : Tables must include clear titles, avoid manual formatting, and use standard abbreviations .

- References : Citations follow numeric order, with journal names abbreviated per Chemical Abstracts guidelines .

- Supplemental Data : Critical crystallographic or spectral data for CID 87072305 would require submission to repositories like CCDC .

Q & A

Q. How can I ensure my computational models for CID 87072305’s reactivity are robust and peer-review-ready?

- Methodological Answer :

- Validate force fields (e.g., GAFF, CGenFF) with experimental data.

- Report convergence criteria (energy thresholds, step counts) and hardware specifications (GPU/CPU models).

- Provide open-access input/output files via repositories like Zenodo .

Tables for Quick Reference

Table 1 : Common pitfalls in CID 87072305 research and solutions.

Table 2 : Key databases for CID 87072305 research.

| Database | Use Case |

|---|---|

| PubChem | Physicochemical properties |

| ChEMBL | Bioactivity data |

| CSD | Crystallographic data |

| Reaxys | Synthetic pathways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.